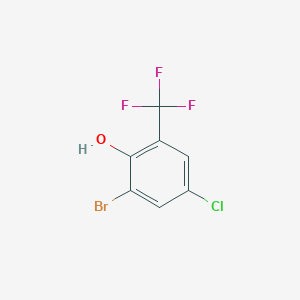

2-Bromo-4-chloro-6-(trifluoromethyl)phenol

Description

Contextualization of 2-Bromo-4-chloro-6-(trifluoromethyl)phenol within Contemporary Organic Synthesis and Aromatic Chemistry

The synthesis of this compound itself highlights common strategies in aromatic chemistry. A patented method for producing 2-bromo-4-chloro substituted phenols involves a two-step process starting from a substituted phenol (B47542). google.com The phenol is first chlorinated to form a 4-chloro substituted phenol, which is then brominated to yield the final 2-bromo-4-chloro substituted product. google.com This sequential halogenation demonstrates the controlled introduction of substituents onto an aromatic ring, a fundamental concept in organic synthesis.

Significance of Polyhalogenated and Trifluoromethylated Aromatic Systems in Advanced Chemical Research

The presence of multiple halogen atoms and a trifluoromethyl group on the aromatic ring of this compound places it within the important class of polyhalogenated and trifluoromethylated aromatic systems. These structural motifs are of profound significance in various areas of advanced chemical research, including medicinal chemistry and materials science.

Polyhalogenated aromatic compounds are known for their diverse applications, but also for their environmental persistence. researchgate.net In the context of synthetic chemistry, the halogen atoms serve as versatile functional groups for further molecular elaboration. researchgate.net The trifluoromethyl group (-CF3) is particularly noteworthy. Its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring, influencing its reactivity and the acidity of the phenolic proton. nih.gov In medicinal chemistry, the incorporation of trifluoromethyl groups is a widely used strategy to enhance a drug's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Trifluoromethylated aromatic compounds are found in a wide range of pharmaceuticals. nih.gov

The combination of both polyhalogenation and trifluoromethylation in a single molecule, as seen in this compound, creates a unique platform for the development of novel compounds with tailored properties.

Historical Development of Synthetic Methodologies for Sterically Hindered and Electronically Perturbed Phenols

The synthesis of sterically hindered and electronically perturbed phenols, such as this compound, has been a long-standing challenge in organic chemistry. The bulky substituents around the hydroxyl group can impede reactions, while strong electron-withdrawing or -donating groups can alter the expected reactivity of the aromatic ring.

Historically, the synthesis of such compounds relied on classical electrophilic aromatic substitution reactions. However, these reactions often suffer from issues with regioselectivity, leading to mixtures of isomers that are difficult to separate. Over the years, chemists have developed more sophisticated methods to overcome these challenges. The development of ortho-directing groups, for example, has allowed for the selective functionalization of the positions adjacent to the hydroxyl group.

Furthermore, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of highly substituted aromatics. acs.org These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex phenolic structures that were previously inaccessible. The synthesis of sterically hindered phenols often involves multi-step sequences that may include protection of the hydroxyl group, followed by a series of functional group interconversions and coupling reactions. mdpi.commdpi.com These advancements in synthetic methodology have been crucial for the preparation and study of compounds like this compound, enabling their use in various fields of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrClF3O |

|---|---|

Molecular Weight |

275.45 g/mol |

IUPAC Name |

2-bromo-4-chloro-6-(trifluoromethyl)phenol |

InChI |

InChI=1S/C7H3BrClF3O/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2,13H |

InChI Key |

RKKYSUOIHXTBMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Chloro 6 Trifluoromethyl Phenol and Its Structural Analogs

Regioselective Halogenation Strategies in Phenolic Substrates

Achieving the desired 2,4,6-substitution pattern on a phenol (B47542) ring requires careful management of halogenation reactions. The powerful activating nature of the hydroxyl group can lead to multiple substitutions if not properly controlled. wikipedia.orglibretexts.org Therefore, regioselective strategies are paramount.

Electrophilic aromatic substitution is the quintessential method for halogenating phenolic rings. masterorganicchemistry.com The hydroxyl group strongly activates the ortho and para positions, making them highly susceptible to attack by electrophiles like Br₂ and Cl₂. In a synthesis targeting 2-Bromo-4-chloro-6-(trifluoromethyl)phenol, a logical precursor would be 4-chloro-2-(trifluoromethyl)phenol (B1281707). The subsequent bromination step would be directed by the existing substituents. The hydroxyl group is the most powerful activating group, strongly directing the incoming electrophile to the vacant ortho position (C6).

The reaction of a substituted phenol with a halogenating agent can be performed under various conditions to control selectivity. For instance, the direct bromination of 3-trifluoromethylphenol with bromine in dichloromethane yields a mixture of isomers, including 2-bromo-3-trifluoromethylphenol and 2-bromo-5-trifluoromethylphenol, which require chromatographic separation. chemicalbook.com To achieve higher regioselectivity in the synthesis of compounds like 4-bromo-2-chlorophenol from 2-chlorophenol, specific catalysts can be employed to favor para-substitution and minimize the formation of the 2,6-disubstituted isomer. google.com A patented method for producing 2-bromo-4-chloro substituted phenols involves a two-step process: first, chlorination of a substituted phenol to form the 4-chloro derivative, followed by a controlled bromination in acetic acid with a salt like sodium acetate. google.com

| Starting Material | Reagents | Product(s) | Yield | Reference |

| 2-Chlorophenol | Br₂ in CCl₄ | 4-Bromo-2-chlorophenol | 87% | google.com |

| 2-Chlorophenol | Br₂ with triethylamine hydrochloride catalyst | 4-Bromo-2-chlorophenol (>99% purity) | 99.1% | google.com |

| 3-(Trifluoromethyl)phenol | Br₂ in CH₂Cl₂ | Mixture of 2-bromo and other isomers | 3-76% (combined) | chemicalbook.com |

| Substituted Phenol | 1. Cl₂ in benzotrifluoride (B45747); 2. Br₂ in acetic acid | 2-Bromo-4-chloro substituted phenol | N/A | google.com |

Directed ortho metalation (DOM) offers a powerful and highly regioselective alternative to EAS for the functionalization of aromatic rings. organic-chemistry.org This strategy involves the use of a directing metalation group (DMG), which complexes with an organolithium reagent (typically n-BuLi or s-BuLi) to direct deprotonation at an adjacent ortho position. The resulting aryllithium intermediate is then quenched with an electrophile.

For phenolic substrates, the hydroxyl group must first be protected with a suitable DMG, such as a tetrahydropyranyl (THP) ether. The protected hydroxyl group then directs lithiation exclusively to the ortho position. This method has been successfully applied to synthesize a variety of 2-substituted 4-(trifluoromethyl)phenols. thieme-connect.comresearchgate.net Starting with 4-(trifluoromethyl)phenol (B195918), protection of the hydroxyl group as a THP ether allows for selective lithiation at the C2 position. Quenching this intermediate with an electrophilic halogen source, such as hexachloroethane for chlorination, introduces a halogen with precise regiocontrol. thieme-connect.com This approach provides a reliable route to 2-halo-4-(trifluoromethyl)phenol analogs.

| Substrate (Protected Phenol) | Electrophile (ElX) | Product (2-Substituted-4-(trifluoromethyl)phenol) | Yield | Reference |

| 1-OTHP-4-(CF₃)benzene | C₂Cl₆ | 2-Chloro-4-(trifluoromethyl)phenol (after deprotection) | 81% | thieme-connect.comlookchem.com |

| 1-OTHP-4-(CF₃)benzene | 1,2-Diiodoethane | 2-Iodo-4-(trifluoromethyl)phenol (after deprotection) | 88% | thieme-connect.comlookchem.com |

| 1-OTHP-4-(CF₃)benzene | Phenylsulfenyl chloride | 2-(Phenylthio)-4-(trifluoromethyl)phenol (after deprotection) | 95% | thieme-connect.comlookchem.com |

| 1-OTHP-4-(CF₃)benzene | Trimethyl borate | 2-(Dihydroxyboryl)-4-(trifluoromethyl)phenol (after deprotection) | 70% | thieme-connect.comlookchem.com |

In recent years, transition-metal-catalyzed C-H activation has emerged as a sophisticated tool for the direct functionalization of C-H bonds, including halogenation. researchgate.netnih.gov These methods can offer high selectivity, often guided by a directing group, and can proceed under milder conditions than traditional methods. acs.org While classical EAS relies on the intrinsic electronic properties of the substrate, catalytic C-H halogenation can override these biases through coordination of a metal catalyst to a directing group, enabling functionalization at otherwise inaccessible positions.

Catalytic systems based on palladium, rhodium, iridium, and other transition metals have been developed for the site-selective halogenation of arenes. researchgate.net For complex phenolic systems, where multiple reactive sites exist, these catalyzed reactions provide a means to achieve pinpoint accuracy in halogen placement. For example, a directing group installed on the phenol can guide a palladium catalyst to selectively halogenate a specific ortho C-H bond, even in the presence of other electronically activated positions. This strategy is particularly valuable in late-stage functionalization of complex molecules, providing a modern and efficient route to highly substituted phenols. acs.org A nano-catalyst system containing transition element hydrochlorides has also been reported to improve yield and reduce byproducts in the bromination of o-chlorophenol. google.com

Trifluoromethylation Techniques for Phenolic Compounds

The alternative synthetic strategy involves introducing the trifluoromethyl (CF₃) group onto a dihalogenated phenol, such as 2-bromo-4-chlorophenol (B154644). The CF₃ group is a crucial pharmacophore in many pharmaceuticals and agrochemicals, and numerous methods for its installation have been developed. wikipedia.orgnih.gov

Electrophilic trifluoromethylating agents, particularly hypervalent iodine compounds like Togni's reagents, are widely used for the direct trifluoromethylation of nucleophiles, including phenols. brynmawr.eduenamine.net These reagents deliver a "CF₃⁺" equivalent to the aromatic ring. Given the ortho-, para-directing nature of the hydroxyl group, the reaction of a phenol with a Togni's reagent typically results in C-trifluoromethylation at these activated positions. wikipedia.orgnih.gov

In a study on the electrophilic trifluoromethylation of phenols, it was found that substitution occurs preferentially at the ortho or para positions. brynmawr.edu For a substrate like 2-bromo-4-chlorophenol, the most activated position available for electrophilic attack is the C6 position (ortho to the hydroxyl group). Therefore, treatment with a Togni's reagent would be expected to yield the target this compound.

| Substrate | Reagent | Product | Yield | Reference |

| Phenol | Togni's Reagent II | ortho- and para-Trifluoromethylphenol | N/A | brynmawr.edu |

| 4-tert-Butylphenol | Togni's Reagent II | 2,6-Bis(trifluoromethyl)-4-tert-butylphenol | N/A | brynmawr.edu |

| 2,4,6-Trimethylphenol | Togni's Reagent II | 1,3,5-Trimethyl-2-(trifluoromethoxy)benzene | 4-15% | nih.gov |

| Indanone β-keto ester | Togni's Reagent | α-Trifluoromethylated β-keto ester | 42-67% | nih.gov |

Nucleophilic trifluoromethylation provides an alternative route, often involving a copper-catalyzed cross-coupling reaction between an aryl halide and a nucleophilic CF₃ source. beilstein-journals.orgacs.org Reagents like trifluoromethyltrimethylsilane (TMSCF₃), in combination with a fluoride (B91410) source, or pre-formed copper(I) trifluoromethyl (CuCF₃) are commonly used. wikipedia.orgorganic-chemistry.org This method is highly effective for aryl iodides and bromides. acs.orgacs.org To synthesize the target compound via this route, one might start with a precursor like 2-bromo-4-chloro-6-iodophenol, where the more reactive C-I bond would undergo selective coupling with the CuCF₃ reagent. Electron-poor aryl halides tend to react faster in these copper-catalyzed reactions. acs.orgacs.org

Radical trifluoromethylation represents another powerful strategy, allowing for the direct functionalization of C-H bonds without pre-functionalization. rsc.orgresearchgate.net Reagents such as trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent) can generate the trifluoromethyl radical (•CF₃), which then adds to the aromatic ring. wikipedia.org Recently, visible-light-promoted methods have been developed for the multiple trifluoromethylation of phenol derivatives using CF₃I, proceeding through a proposed single-electron transfer mechanism from a photoexcited phenoxide intermediate. chemistryviews.org This approach offers a direct route to poly-trifluoromethylated phenols under mild conditions.

| Reaction Type | Substrate Type | CF₃ Source | Catalyst/Conditions | Key Features | Reference |

| Nucleophilic | Aryl Iodides/Bromides | TMSCF₃/KF | CuI/phenanthroline | Effective for electron-poor aryl halides. | acs.orgacs.org |

| Nucleophilic | Aryl Iodides/Bromides | Fluoroform-derived CuCF₃ | Ligandless, mild conditions (23–50°C) | High reactivity and chemoselectivity. | organic-chemistry.org |

| Radical | Phenols | CF₃I | Visible light (450 nm LED), Cs₂CO₃ | Allows for multiple trifluoromethylations. | chemistryviews.org |

| Radical | General | CF₃SO₂Na (Langlois' Reagent) | Oxidant (e.g., t-BuOOH) | Generates •CF₃ for addition to arenes. | researchgate.net |

Visible-Light-Promoted Trifluoromethylation of Phenol Derivatives

The introduction of trifluoromethyl groups into organic molecules is a key strategy in medicinal chemistry and materials science for modulating their properties. chemistryviews.org Visible-light-promoted reactions have emerged as a powerful and mild method for trifluoromethylation.

Researchers have developed a method for the multiple trifluoromethylation of phenol derivatives using visible light. chemistryviews.org This approach utilizes commercially available and industrially abundant trifluoromethyl iodide (CF₃I) or trifluoromethyl bromide (CF₃Br) as the trifluoromethyl source. chemistryviews.orgmdpi.com The reaction typically involves treating a phenol derivative with CF₃I in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethylformamide (DMF). chemistryviews.org The mixture is then irradiated with visible light, for example, from a 450 nm LED, at room temperature. chemistryviews.org

The proposed mechanism involves a sequential functionalization initiated by single-electron transfers (SET) from a photoexcited phenoxide intermediate to the trifluoromethyl source. chemistryviews.org In some cases, the use of a photocatalyst can improve reaction yields. chemistryviews.org This methodology provides a practical pathway to multi-CF₃-substituted phenols, which are valuable building blocks in drug development and functional materials. chemistryviews.org Another approach involves the formation of electron donor-acceptor (EDA) complexes between arylthiolate anions and a trifluoromethyl source like trifluoromethyl phenyl sulfone, which can then undergo an intramolecular SET reaction under visible light irradiation. cas.cnrsc.orgresearchgate.net

Table 1: Example Conditions for Visible-Light-Promoted Trifluoromethylation of Phenols

| Parameter | Condition | Source |

|---|---|---|

| Trifluoromethyl Source | CF₃I | chemistryviews.org |

| Base | Cs₂CO₃ | chemistryviews.org |

| Solvent | Dimethylformamide (DMF) | chemistryviews.org |

| Light Source | 450 nm LED | chemistryviews.org |

| Temperature | Room Temperature | chemistryviews.org |

| Catalyst | Optional (e.g., cyanoarene-based photocatalyst) | chemistryviews.org |

Convergent and Divergent Synthetic Routes to this compound

A common and direct approach to synthesizing this compound is through the sequential halogenation of a simpler phenolic precursor. This method offers precise control over the regiochemistry of each substitution step. A patented method describes a two-step sequence starting from a substituted phenol. google.com

For instance, a synthesis could begin with 2-(trifluoromethyl)phenol. The first step would be chlorination to introduce the chloro group at the 4-position, yielding 4-chloro-2-(trifluoromethyl)phenol. This can be achieved by sparging chlorine gas into a solution of the phenol in a solvent like benzotrifluoride (BTF). google.com After the chlorination is complete, the intermediate product, 4-chloro substituted phenol, can be precipitated by cooling and isolated via filtration. google.com

The isolated intermediate is then subjected to a second halogenation step: bromination. The 4-chloro substituted phenol is mixed with a brominating agent in a suitable solvent system, such as acetic acid with a salt like sodium acetate, to introduce the bromine atom at the 2-position, affording the final product. google.com This stepwise approach ensures that each halogen is installed at the correct position, which is crucial for obtaining the desired isomer with high purity.

Table 2: Sequential Synthesis of 2-Bromo-4-chloro Substituted Phenols

| Step | Starting Material | Reagents/Conditions | Product | Source |

|---|---|---|---|---|

| 1. Chlorination | Substituted Phenol | 1-1.5 equivalents of Chlorine gas; Benzotrifluoride (BTF) solvent | 4-Chloro Substituted Phenol | google.com |

| 2. Bromination | 4-Chloro Substituted Phenol | Brominating agent; Acetic acid; Salt of a strong base and weak acid | 2-Bromo-4-chloro Substituted Phenol | google.com |

To enhance synthetic efficiency, one-pot and cascade reactions combine multiple transformations into a single operational sequence, avoiding the isolation of intermediates. nih.gov These methods are highly attractive for their reduced waste, time, and resource consumption. nih.govnih.gov

One-pot methodologies can be designed to introduce multiple substituents onto a phenol ring. For example, a tandem ipso-hydroxylation/bromination process has been developed to generate bromophenols directly from arylboronic acids. nih.gov This reaction proceeds by first converting the arylboronic acid to a phenol, which is then immediately brominated in situ by adding hydrogen bromide to the reaction mixture. nih.gov This type of one-pot sequence could be adapted to generate highly substituted phenols. nih.gov

Cascade reactions, where the product of one reaction triggers the next, are also employed for the efficient synthesis of complex phenols. tandfonline.comoregonstate.edu For instance, zinc-catalyzed cascade reactions between ynone compounds and active methylene diesters provide an efficient route to polysubstituted phenols. tandfonline.com While not directly reported for this compound, these advanced, economically viable strategies highlight the potential for developing highly efficient, convergent syntheses for complex phenolic structures. tandfonline.com

Optimization of Reaction Conditions for Enhanced Yield, Regioselectivity, and Atom Economy

Optimizing reaction conditions is a critical process for maximizing the yield and purity of the target compound while minimizing waste. wisdomlib.org This involves the systematic adjustment of various parameters such as temperature, solvent, catalyst, and reagent stoichiometry. wisdomlib.orgresearchgate.net

For the synthesis of multi-substituted phenols, achieving high regioselectivity is paramount to avoid the formation of undesired isomers. In the sequential synthesis of this compound, the conditions for both the chlorination and bromination steps must be carefully controlled. For the chlorination step, using about 1.1 to 1.2 equivalents of chlorine gas is preferred to prevent over-chlorination while ensuring the starting material is consumed. google.com Similarly, the weight ratio of the solvent (benzotrifluoride) to the phenol is maintained between 2 and 4 to ensure the product remains in solution during the reaction but can be precipitated for isolation. google.com

Design of Experiments (DoE) is a powerful statistical approach for systematically exploring the effects of multiple variables simultaneously to identify optimal conditions for yield and selectivity. researchgate.netprinceton.edu This strategy can be applied to fine-tune parameters and understand their interactions, leading to a more robust and efficient process. princeton.edu For example, factors like catalyst loading, reaction time, and temperature can be varied to find a set of conditions that provides the highest yield of the desired product with the greatest atom economy. wisdomlib.orgresearchgate.net

Table 3: Key Parameters for Reaction Optimization

| Parameter | Variable | Goal | Source |

|---|---|---|---|

| Reagent Stoichiometry | Equivalents of Cl₂, Brominating Agent | Maximize conversion, minimize side products | google.com |

| Solvent | Type and Volume | Improve solubility, facilitate purification | google.com |

| Temperature | Reaction Temperature | Control reaction rate and selectivity | oregonstate.edu |

| Catalyst | Type and Loading | Increase reaction rate, enhance selectivity | wisdomlib.org |

| Reaction Time | Duration of Reaction | Ensure complete conversion without product degradation | wisdomlib.org |

Considerations for Scalable Synthesis in Research and Development

Transitioning a synthetic route from a laboratory scale to a larger research and development or production scale introduces a new set of challenges. The primary considerations for a scalable synthesis are cost, safety, robustness, and environmental impact.

The sequential halogenation route for 2-bromo-4-chloro substituted phenols has features amenable to scaling. google.com The use of inexpensive and readily available reagents like chlorine gas is economically advantageous. google.com Furthermore, the process design incorporates non-chromatographic purification steps, such as precipitation and filtration, which are highly desirable for large-scale operations as they are typically more efficient and generate less waste than column chromatography. google.comnih.gov

One-pot syntheses are also highly valued for their scalability. nih.gov By minimizing intermediate handling and purification steps, these processes can significantly improve throughput and reduce operational complexity. A reported one-pot protocol for substituted phenols is scalable to at least the 5-gram scale with a very short reaction time, highlighting its potential for practical, large-scale applications. nih.gov The robustness of a reaction—its ability to consistently deliver high yields despite minor variations in conditions—is another key factor for successful scale-up. researchgate.net

Mechanistic Investigations of Reactivity and Transformations

Electronic and Steric Influences of Halogen and Trifluoromethyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 2-Bromo-4-chloro-6-(trifluoromethyl)phenol is profoundly influenced by the electronic and steric properties of its substituents: bromine, chlorine, and the trifluoromethyl group. These groups modulate the electron density of the benzene (B151609) ring and the acidity of the phenolic hydroxyl group, thereby dictating the compound's behavior in chemical reactions.

The substituents on the phenol (B47542) ring exert both inductive and resonance effects, which alter the electron distribution across the molecule. libretexts.org

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds. libretexts.org All three substituents (Br, Cl, and CF₃) are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and the phenolic oxygen. The trifluoromethyl group (CF₃) is one of the most powerful -I groups in organic chemistry due to the cumulative effect of three fluorine atoms. The halogens also have a significant -I effect. libretexts.orgoregonstate.edu This electron withdrawal increases the acidity of the phenolic hydroxyl group by stabilizing the resulting phenoxide anion. vanderbilt.edulibretexts.orgfiveable.me The negative charge on the phenoxide oxygen is dispersed by the inductive pull of the substituents, making the deprotonation more favorable compared to unsubstituted phenol. libretexts.orglibretexts.org

Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.org

Trifluoromethyl Group (CF₃): The CF₃ group does not have lone pairs to donate and primarily acts as a deactivating group through its powerful -I effect. It can also exhibit a weak deactivating resonance effect (hyperconjugation) by withdrawing electron density from the ring.

The interplay of these effects results in a highly electron-deficient aromatic ring. This deficiency significantly impacts the reactivity of the phenolic hydroxyl group and the aryl halides. The increased acidity of the phenol is a direct consequence of the stabilization of its conjugate base by these electron-withdrawing groups. libretexts.orglibretexts.org

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density | Effect on Phenol Acidity |

|---|---|---|---|---|---|

| -Br | ortho (2) | Strongly withdrawing | Weakly donating | Deactivating | Increasing |

| -Cl | para (4) | Strongly withdrawing | Weakly donating | Deactivating | Increasing |

| -CF₃ | ortho (6) | Very strongly withdrawing | N/A (or weakly withdrawing) | Strongly deactivating | Strongly increasing |

Functional Group Transformations of the Phenolic Hydroxyl

The phenolic hydroxyl group is a key site for functionalization, though its reactivity is modulated by the electron-withdrawing substituents on the ring.

O-Alkylation and Etherification: These reactions typically proceed via the Williamson ether synthesis. wikipedia.org The mechanism involves two main steps:

Deprotonation: The phenol is treated with a base (e.g., sodium hydroxide) to form a phenoxide anion. pharmaxchange.info Due to the enhanced acidity of this compound, even weak bases can facilitate this deprotonation. pharmaxchange.info

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks an alkyl halide (e.g., ethyl iodide) in a nucleophilic substitution (typically Sₙ2) reaction. wikipedia.orgpharmaxchange.info This forms the corresponding aryl ether. Primary alkyl halides are most effective for this reaction. wikipedia.org The O-alkylation pathway to form a phenolic ether is generally the most energetically favorable route. nih.govresearchgate.net

O-Acylation: The formation of esters from phenols (O-acylation) is generally accomplished by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) rather than a carboxylic acid, as the reaction with the latter is too slow. libretexts.org The mechanism can be catalyzed by either acid or base. ucalgary.ca In a common laboratory procedure known as the Schotten-Baumann reaction, the phenol is reacted with an acyl chloride in the presence of a base. lew.roingentaconnect.com The mechanism is as follows:

The base deprotonates the phenol to form the more nucleophilic phenoxide ion.

The phenoxide ion attacks the electrophilic carbonyl carbon of the acyl chloride.

This addition-elimination sequence results in the formation of the phenyl ester and the expulsion of the chloride ion. lew.ro The reaction is often rapid and can be performed under phase-transfer catalysis (PTC) conditions for high efficiency. lew.roingentaconnect.com

Oxidation: The oxidation of phenols often proceeds through the formation of a phenoxyl radical. researchgate.netscispace.com The initial step involves the abstraction of a hydrogen atom from the hydroxyl group. nih.govacs.org In the case of this compound, the electron-withdrawing groups stabilize this radical intermediate. Depending on the oxidizing agent and reaction conditions, several pathways can follow:

Formation of Quinones: Oxidation can lead to the formation of benzoquinones. For instance, the oxidation of phenol with chromic acid produces benzoquinone. embibe.com

Dimerization: The phenoxyl radicals can couple with each other, leading to the formation of biphenyldiol structures or diphenoquinones. researchgate.net

Further Oxidation: The initial oxidation products, such as catechols or hydroquinones, can be further oxidized to more complex structures. researchgate.netscispace.comuc.pt

Reduction: The direct reduction of the phenolic hydroxyl group is generally not a feasible reaction as the C-O bond is very strong and resistant to cleavage. libretexts.org However, the entire phenol can be reduced to its corresponding arene (in this case, 1-bromo-3-chloro-5-(trifluoromethyl)benzene) by heating it with zinc dust. embibe.com This process involves the removal of the hydroxyl group.

Reactivity of Aryl Halides (Bromine and Chlorine) on the Substituted Phenol Ring

The bromine and chlorine atoms attached to the aromatic ring are typically unreactive toward nucleophilic substitution under standard conditions. libretexts.orglibretexts.org However, the presence of strong electron-withdrawing groups can activate them toward a specific type of substitution.

Nucleophilic Aromatic Substitution (SₙAr) is a key reaction for aryl halides that are substituted with strong electron-withdrawing groups positioned ortho or para to the leaving group (the halide). libretexts.orgwikipedia.orglibretexts.org In this compound, both halogens are activated for SₙAr:

The bromine at the C2 position is ortho to the powerfully electron-withdrawing trifluoromethyl group at C6.

The chlorine at the C4 position is para to the trifluoromethyl group at C6 (and ortho to the bromine at C2).

The SₙAr mechanism proceeds via a two-step addition-elimination pathway: libretexts.orgpressbooks.pub

Nucleophilic Attack: A strong nucleophile (e.g., methoxide, NH₂⁻) attacks the carbon atom bearing the halide, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Stabilization: The negative charge of this intermediate is delocalized onto the electron-withdrawing substituents (the trifluoromethyl group). This stabilization is crucial for the reaction to proceed and is most effective when the withdrawing group is in the ortho or para position. libretexts.orgwikipedia.org

Elimination: The leaving group (bromide or chloride) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. libretexts.orgpressbooks.pub

The presence of multiple activating groups on this compound makes it a suitable substrate for SₙAr reactions, allowing for the selective replacement of its bromine or chlorine atoms with other functional groups under appropriate conditions. osti.gov

| Leaving Group | Position | Activating Substituent | Positional Relationship | Relative Activation Level |

|---|---|---|---|---|

| -Br | 2 | -CF₃ | ortho | High |

| -Cl | 4 | -CF₃ | para | High |

| -Cl | 4 | -Br | ortho | Moderate |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogenated Sites

The structure of this compound features two distinct halogenated sites, a bromine atom at the C2 position and a chlorine atom at the C4 position. This arrangement allows for selective functionalization through palladium-catalyzed cross-coupling reactions, which are foundational methods for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com The differential reactivity of aryl bromides versus aryl chlorides under typical cross-coupling conditions is a key determinant of the reaction's chemoselectivity.

In palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, the first step of the catalytic cycle is the oxidative addition of the palladium(0) complex into the carbon-halogen bond. wikipedia.org The rate of this step is highly dependent on the nature of the halogen, with the general reactivity trend being I > Br > OTf > Cl. Consequently, the carbon-bromine (C-Br) bond in this compound is significantly more susceptible to oxidative addition than the more robust carbon-chlorine (C-Cl) bond. This reactivity difference enables highly selective coupling at the C2 position, leaving the chloro substituent at C4 intact.

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organohalide. For this compound, a Suzuki reaction with an arylboronic acid would selectively replace the bromine atom, yielding a 2-aryl-4-chloro-6-(trifluoromethyl)phenol derivative. Studies on analogous compounds, such as 2-bromo-4-chlorophenol (B154644) derivatives, have demonstrated successful and selective arylation at the bromine position. nih.gov The reaction is tolerant of a wide range of functional groups, making it a versatile tool for modification. masterorganicchemistry.comrsc.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org When applied to this compound, the reaction would selectively occur at the C-Br bond. This would result in the formation of a 2-alkenyl-4-chloro-6-(trifluoromethyl)phenol, with the regioselectivity of the addition to the alkene being a key consideration. masterorganicchemistry.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing both palladium and copper co-catalysts. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling of this compound would proceed selectively at the C2 position to produce 4-chloro-2-(alkynyl)-6-(trifluoromethyl)phenol. The reaction is typically carried out under mild conditions, which is advantageous for complex molecules. nih.gov

| Reaction Type | Coupling Partner | Predicted Major Product | Selectivity |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | 2-Aryl-4-chloro-6-(trifluoromethyl)phenol | High selectivity for C-Br bond cleavage |

| Heck | Alkene (e.g., Styrene) | 4-Chloro-2-styryl-6-(trifluoromethyl)phenol | High selectivity for C-Br bond cleavage |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | 4-Chloro-2-(phenylethynyl)-6-(trifluoromethyl)phenol | High selectivity for C-Br bond cleavage |

Stability and Reactivity Profiles of the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is a critical functional group in medicinal and materials chemistry, largely due to its unique electronic properties and high stability. nih.govmdpi.com The stability of the CF3 moiety is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. nih.gov

Key stability characteristics of the trifluoromethyl group include:

Chemical Inertness: The CF3 group is resistant to attack by most common reagents under typical synthetic conditions. It is stable to a wide range of acidic, basic, and oxidative/reductive conditions. This robustness allows for chemical modifications at other sites on the aromatic ring without affecting the CF3 group. tcichemicals.com

Metabolic Stability: In pharmaceutical applications, the CF3 group is known to be highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This property can enhance the pharmacokinetic profile of a drug candidate. nih.gov

Thermal and Photochemical Stability: The trifluoromethyl group is also stable at elevated temperatures and resistant to photochemical degradation. nih.gov

The CF3 group's strong electron-withdrawing nature, through a powerful inductive effect (-I effect), significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution and increases the acidity of the phenolic proton. mdpi.comlibretexts.org However, the group itself generally does not participate in reactions.

| Condition | Stability | Rationale |

|---|---|---|

| Strong Acids/Bases | High | Strong C-F bonds are not susceptible to cleavage. |

| Oxidizing Agents | High | Resistant to common oxidants (e.g., KMnO₄, Na₂Cr₂O₇). |

| Reducing Agents | High | Resistant to catalytic hydrogenation and many chemical reductants. |

| Pd-Catalyzed Cross-Coupling | High | Does not participate in the catalytic cycle under standard conditions. tcichemicals.com |

| Elevated Temperatures | High | Thermally robust. nih.gov |

While the trifluoromethyl group is exceptionally stable, its transformation is not impossible, though it requires specific and often harsh conditions. For a molecule like this compound, transformations of the CF3 group are generally not observed under standard synthetic protocols.

Selective transformation of a C-F bond within an aromatic CF3 group is a significant challenge in synthetic chemistry. tcichemicals.com Research has shown that such transformations can be achieved under specific circumstances, for instance, through the use of silyl (B83357) cations or by leveraging neighboring group participation. tcichemicals.com Another approach involves the reaction of benzotrifluorides with potent Lewis acids like boron tribromide to facilitate C-F bond cleavage and subsequent functionalization. tcichemicals.com However, these methods are highly specialized and would likely not be compatible with the other functional groups present in this compound, or they would require prior protection of the hydroxyl group. For most practical purposes, the CF3 group on this compound is considered a static and highly stable moiety.

Chemo- and Regioselectivity in Multi-Functionalized Aromatic Systems

The reactivity of this compound is governed by the interplay of its four distinct substituents: hydroxyl, bromo, chloro, and trifluoromethyl groups. This complex substitution pattern presents significant challenges and opportunities regarding chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. As discussed in section 3.3.2, the primary example of chemoselectivity for this molecule is observed in palladium-catalyzed cross-coupling reactions, where the C-Br bond reacts selectively over the C-Cl bond. Another aspect of chemoselectivity involves reactions at the phenolic hydroxyl group (e.g., etherification, esterification) versus reactions at the aromatic ring. Under basic conditions, the hydroxyl group is readily deprotonated to form a phenoxide, which can act as a potent nucleophile, while reactions at the halogenated sites typically require a metal catalyst.

Regioselectivity concerns the position at which a reaction occurs. For this compound, the question of regioselectivity arises primarily in the context of further substitution on the aromatic ring, such as electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of attack for an incoming electrophile.

The directing effects are as follows:

-OH (Hydroxyl): Strongly activating, ortho-, para-director. openstax.org

-Br (Bromo): Deactivating, ortho-, para-director.

-Cl (Chloro): Deactivating, ortho-, para-director.

-CF3 (Trifluoromethyl): Strongly deactivating, meta-director. libretexts.org

| Substituent (Position) | Activating/Deactivating | Directing Effect | Positions Directed To |

|---|---|---|---|

| -OH (C1) | Strongly Activating | ortho, para | C2, C4, C6 |

| -Br (C2) | Deactivating | ortho, para | C1, C3, C5 |

| -Cl (C4) | Deactivating | ortho, para | C3, C5 |

| -CF₃ (C6) | Strongly Deactivating | meta | C2, C4 |

Derivatization and Structural Modification Strategies

Synthesis of Phenol (B47542) Ethers and Esters from 2-Bromo-4-chloro-6-(trifluoromethyl)phenol

The phenolic hydroxyl group of this compound serves as a prime site for derivatization through the formation of ethers and esters. These reactions are fundamental in modifying the compound's physical and chemical properties, as well as for introducing new functional groups.

The Williamson ether synthesis is a classical and widely employed method for preparing ethers from this phenol. youtube.commasterorganicchemistry.comyoutube.comlibretexts.org This S\textsubscriptN2 reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride, to form the corresponding phenoxide ion. youtube.comyoutube.com This highly nucleophilic phenoxide then displaces a halide from an alkyl halide to form the ether linkage. youtube.commasterorganicchemistry.comyoutube.com The efficiency of this reaction is highest with primary alkyl halides due to the steric sensitivity of the S\textsubscriptN2 mechanism. masterorganicchemistry.com Phenols are particularly good substrates for the Williamson ether synthesis due to their increased acidity compared to aliphatic alcohols, facilitating the initial deprotonation step. youtube.com

Esterification represents another key derivatization strategy. The reaction of this compound with acyl halides or anhydrides in the presence of a base, such as pyridine (B92270), readily yields the corresponding phenyl esters. For instance, the reaction with 2-bromobutanoyl bromide in the presence of pyridine produces 2-bromo-4-chlorophenyl 2-bromobutanoate. nih.gov This transformation not only protects the hydroxyl group but also introduces a new reactive handle—the ester group—which can be further manipulated.

A notable application of etherification is the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through a base-mediated reaction with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane). beilstein-journals.orgnih.govbeilstein-journals.org This reaction proceeds under mild conditions and provides access to structurally unique compounds containing a gem-difluoroalkyl ether unit. beilstein-journals.orgnih.gov

| Reaction Type | Reagents | Product Type | Key Features |

| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH) | Phenol Ethers | S\textsubscriptN2 mechanism, best with primary alkyl halides. youtube.commasterorganicchemistry.comyoutube.com |

| Esterification | Acyl halide/anhydride (B1165640), Base (e.g., Pyridine) | Phenol Esters | Introduces an ester functional group. nih.gov |

| Reaction with Halothane | Halothane, Base (e.g., KOH) | Aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers | Forms a gem-difluoroalkyl ether unit. beilstein-journals.orgnih.govbeilstein-journals.org |

Halogen-Mediated Cross-Coupling Functionalizations

The presence of both bromo and chloro substituents on the aromatic ring of this compound opens up a vast landscape of possibilities for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds often allows for selective functionalization.

Palladium-catalyzed cross-coupling reactions are instrumental in the construction of biaryl and arylalkene structures from the this compound core. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a powerful tool for creating C-C bonds. nih.govnsf.govresearchgate.netnih.gov The reaction of an ester derivative, 2-bromo-4-chlorophenyl 2-bromobutanoate, with various phenyl boronic acids in the presence of a palladium catalyst has been shown to selectively form biaryl compounds. nih.gov Typically, the more reactive C-Br bond undergoes oxidative addition to the palladium(0) catalyst preferentially over the C-Cl bond, allowing for regioselective arylation. nsf.govresearchgate.netnih.gov

The Mizoroki-Heck reaction provides a pathway to arylalkenes by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.orgbeilstein-journals.orgmdpi.com This reaction is a cornerstone for the formation of carbon-carbon double bonds. mdpi.com While specific examples with this compound are not detailed in the provided context, the general applicability of the Heck reaction to aryl bromides suggests its utility in vinylating this scaffold. organic-chemistry.org The reaction typically proceeds with excellent trans selectivity. organic-chemistry.org

| Reaction | Coupling Partner | Catalyst System | Product | Selectivity |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst | Biaryl | Selective at the C-Br bond. nih.govnsf.govresearchgate.netnih.gov |

| Mizoroki-Heck Reaction | Alkene | Pd catalyst, Base | Arylalkene | Typically high trans selectivity. organic-chemistry.org |

The Buchwald-Hartwig amination is a premier method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction has broad substrate scope and functional group tolerance, making it suitable for introducing a wide variety of nitrogen-containing moieties onto the this compound framework. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the aryl amine. wikipedia.org

Analogous palladium-catalyzed reactions can be used to form carbon-sulfur bonds. Thiophenols can be coupled with aryl halides under Buchwald-Hartwig-type conditions to yield aryl thioethers. wikipedia.org The introduction of sulfur-containing moieties is of significant interest due to their prevalence in biologically active natural products. rsc.orgnih.gov While direct C-S coupling examples with this compound are not explicitly provided, the general methodology is well-established for aryl halides.

Carbon-oxygen bond formation to generate diaryl ethers can also be achieved through palladium-catalyzed coupling reactions, offering an alternative to the classical Ullmann condensation. organic-chemistry.org These reactions typically employ a palladium catalyst with a suitable ligand to couple a phenol with an aryl halide.

Cyclization and Annulation Reactions Utilizing this compound as a Precursor

The strategic placement of functional groups on the this compound scaffold allows for its use as a precursor in intramolecular cyclization and annulation reactions to build more complex, fused ring systems. For instance, derivatives of this phenol can be designed to undergo intramolecular versions of the cross-coupling reactions described above.

An intramolecular Williamson ether synthesis can occur if an alcohol and an alkyl halide are present on the same molecule, leading to the formation of a cyclic ether. masterorganicchemistry.com Similarly, an intramolecular Heck reaction can be envisioned where an alkene tethered to the phenolic ring undergoes cyclization to form a new ring.

Furthermore, dearomatization strategies can be employed. For example, an enantioselective [4+1] spiroannulation of α-bromo-β-naphthols with azoalkenes has been developed, which proceeds through an electrophilic dearomatization/S\textsubscriptRN1-debromination pathway. chinesechemsoc.org While this specific example uses a naphthol, the principle of utilizing a halophenol in dearomative cyclizations could potentially be extended to derivatives of this compound to construct spirocyclic structures.

Design and Synthesis of Advanced Molecular Scaffolds Incorporating the this compound Core

The derivatization strategies discussed above culminate in the ability to design and synthesize advanced molecular scaffolds with tailored properties. By combining etherification, esterification, cross-coupling, and cyclization reactions, chemists can construct elaborate molecules for various applications.

For example, Schiff base compounds can be readily prepared from derivatives of this compound. The condensation of 3-bromo-5-chlorosalicylaldehyde (a related structure) with amines like 2-chlorobenzenamine or cyclopentylamine (B150401) yields the corresponding imines. researchgate.netnih.gov These Schiff bases are of interest in inorganic and bioinorganic chemistry due to their coordinating properties and biological activities. researchgate.net

The synthesis of multi-halogenated alkenes from the reaction of phenols with halothane also provides access to highly functionalized building blocks. beilstein-journals.org The resulting aryl fluoroalkenyl ethers, containing chlorine and bromine atoms, are primed for further selective functionalization, enabling the construction of complex fluorinated molecules. beilstein-journals.orgbeilstein-journals.org The trifluoromethyl group itself is a key pharmacophore, and its incorporation into larger, more complex scaffolds is a significant goal in medicinal chemistry.

The sequential and selective functionalization of the different halogen atoms, coupled with reactions at the phenolic hydroxyl group, allows for a combinatorial approach to generating libraries of complex molecules built upon the this compound core.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Chemical Structures

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. For complex substituted aromatic compounds, a combination of one-dimensional and multi-dimensional NMR experiments is often required for complete assignment of proton (¹H) and carbon (¹³C) signals.

Two-dimensional (2D) NMR techniques are crucial for deciphering the intricate spin systems present in derivatives of 2-Bromo-4-chloro-6-(trifluoromethyl)phenol. These experiments resolve overlapping signals and establish correlations between different nuclei, providing definitive evidence of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. In an aromatic derivative, COSY spectra would reveal correlations between adjacent protons on the phenyl ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is highly effective for assigning carbon signals by correlating them to their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments by observing correlations across key functional groups. For instance, the proton on the hydroxyl group could show a correlation to the carbon atoms at positions 2, 6, and the carbon of a substituent at position 6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It provides crucial information about the stereochemistry and conformation of the molecule in solution.

Table 1: Illustrative 2D NMR Correlations for a Hypothetical Derivative This table demonstrates the expected correlations for a generic derivative to illustrate the utility of each technique.

| NMR Technique | Type of Correlation | Information Provided | Example Application |

|---|---|---|---|

| COSY | ¹H-¹H (through-bond) | Identifies adjacent protons. | Confirming the position of a substituent on the aromatic ring by observing the loss of a H-H coupling. |

| HSQC | ¹H-¹³C (one-bond) | Assigns carbon signals based on attached protons. | Directly correlating the aromatic C-H signals to confirm their chemical shifts. |

| HMBC | ¹H-¹³C (multiple-bond) | Connects molecular fragments and identifies quaternary carbons. | Observing a correlation from an aromatic proton to the trifluoromethyl carbon. |

| NOESY | ¹H-¹H (through-space) | Determines spatial proximity and conformation. | Confirming the conformation of a bulky substituent relative to the hydroxyl group. |

For derivatives containing the trifluoromethyl (-CF₃) group, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly informative technique. researchgate.netnih.gov The ¹⁹F nucleus has a spin of ½ and a natural abundance of 100%, making it a sensitive nucleus for NMR analysis. Key advantages include:

High Sensitivity: ¹⁹F NMR is inherently sensitive, allowing for the detection of fluorinated species even at low concentrations.

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much wider range (several hundred ppm) compared to ¹H NMR, which minimizes signal overlap and makes the chemical shift highly sensitive to the local electronic environment. nih.gov

Structural Diagnosis: The chemical shift of the -CF₃ group can provide significant structural information. Its position is influenced by the electronic effects (inductive and resonance) of other substituents on the aromatic ring. rsc.org

Monitoring Reactions: Changes in the ¹⁹F chemical shift can be used to monitor the progress of reactions involving the fluorinated part of the molecule. nih.govacs.org

Table 2: Typical ¹⁹F NMR Chemical Shift Information

| Parameter | Significance in Trifluoromethylated Compounds |

|---|---|

| Chemical Shift (δ) | Highly sensitive to the electronic environment of the CF₃ group. Shifts can indicate changes in neighboring functional groups. Typical values for Ar-CF₃ are in the range of -60 to -65 ppm relative to CCl₃F. |

| Coupling Constants (J) | Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (e.g., ⁴JHF, ³JCF) can provide additional structural confirmation. |

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of fragmentation patterns. nih.govacs.org

Modern mass spectrometry techniques offer high precision and the ability to perform multi-stage fragmentation experiments, providing a wealth of structural data.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). researchgate.netmdpi.commdpi.com This precision allows for the unambiguous determination of the elemental composition of the parent ion, distinguishing between compounds that have the same nominal mass but different molecular formulas. The presence of bromine and chlorine atoms creates a characteristic isotopic pattern that further aids in confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS): In MS/MS, an ion of a specific m/z (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. researchgate.netresearchgate.net This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. By analyzing the mass differences between the precursor and product ions, one can deduce the structure of the original molecule and understand its fragmentation pathways. massbank.eu For derivatives of this compound, common fragmentation pathways would likely involve the loss of halogen atoms, the trifluoromethyl group, or side-chain fragments.

Table 3: Application of HRMS and MS/MS in Structural Analysis

| Technique | Data Provided | Utility for Analysis |

|---|---|---|

| HRMS | High-accuracy mass measurement (e.g., 273.8826) | Allows for the determination of a unique molecular formula (e.g., C₇H₃BrClF₃O). |

| MS/MS | Masses of fragment ions from a selected precursor. | Elucidates connectivity and fragmentation pathways by identifying neutral losses (e.g., loss of Br, Cl, CF₃). |

X-ray Crystallography for Solid-State Structure and Conformation of Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, a detailed model of the molecular structure can be generated.

This technique provides unambiguous data on:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The exact spatial orientation of all atoms in the molecule, including the dihedral angles between different parts of the structure.

Intermolecular Interactions: The arrangement of molecules within the crystal lattice, revealing non-covalent interactions such as hydrogen bonds, halogen bonds (e.g., Br···Cl, Cl···Cl), and π-stacking. researchgate.net

For example, in the crystal structure of a Schiff base derivative, 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, X-ray analysis revealed the E configuration of the imine bond and the presence of a strong intramolecular O—H···N hydrogen bond that stabilizes the molecular conformation. researchgate.net It also detailed intermolecular Br···Cl and Cl···Cl interactions that influence the crystal packing. researchgate.net

Table 4: Key Structural Parameters from X-ray Crystallography (Hypothetical Data)

| Parameter | Typical Information Obtained |

|---|---|

| Bond Lengths (Å) | C-Br, C-Cl, C-F, C-O, C=C |

| Bond Angles (°) | Angles around the aromatic ring and substituents. |

| Dihedral Angles (°) | Planarity of the aromatic ring; orientation of substituents relative to the ring. |

| Hydrogen Bond Parameters | Donor-Acceptor distance (e.g., O-H···N) and angle. |

| Halogen Bond Parameters | Distances and angles of intermolecular Br···Cl or Cl···Cl contacts. researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying non-covalent interactions. nih.govnih.gov

Complementary Techniques: FT-IR and Raman spectroscopy are often used in conjunction because they are governed by different selection rules. spectroscopyonline.com A molecular vibration is IR active if it causes a change in the dipole moment, while it is Raman active if it causes a change in the polarizability. Symmetrical vibrations are often strong in Raman and weak in IR, and vice versa.

Functional Group Identification: The spectra contain characteristic bands corresponding to specific functional groups. For derivatives of this compound, key vibrational modes would include the O-H stretch, aromatic C-H and C=C stretches, and vibrations associated with the C-Br, C-Cl, and C-F bonds. mdpi.comwallonie.be

Hydrogen Bonding Analysis: The frequency of the O-H stretching vibration is particularly sensitive to hydrogen bonding. nih.gov In a non-hydrogen-bonded (free) phenol (B47542), the O-H stretch appears as a sharp band around 3600 cm⁻¹. When the phenol participates in hydrogen bonding (either intramolecularly or intermolecularly), this band broadens significantly and shifts to a lower frequency (e.g., 3400-3200 cm⁻¹ or lower), with the magnitude of the shift correlating to the strength of the hydrogen bond. researchgate.net Low-frequency modes below 400 cm⁻¹, often more accessible by Raman or Far-IR spectroscopy, can provide direct information on the stretching and bending motions of the hydrogen bond itself. researchgate.netrsc.org

Table 5: Characteristic Vibrational Frequencies for Functional Group Analysis

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Signature |

|---|---|---|

| O-H stretch (free) | ~3600 | Sharp, intense band in IR. |

| O-H stretch (H-bonded) | 3500 - 3200 | Broad, intense band in IR. The shift to lower frequency indicates H-bond strength. nih.govresearchgate.net |

| Aromatic C-H stretch | 3100 - 3000 | Medium to weak bands. |

| Aromatic C=C stretch | 1600 - 1450 | Multiple bands of varying intensity in both IR and Raman. wallonie.be |

| C-F stretch (of CF₃) | 1350 - 1100 | Very strong, characteristic bands in IR. |

| C-Cl stretch | 850 - 550 | Strong band in IR. |

| C-Br stretch | 680 - 515 | Strong band in IR. |

Chromatographic Techniques for Separation, Isolation, and Purity Assessment of Synthetic Products

Chromatographic techniques are indispensable in the synthesis of this compound and its derivatives, serving critical roles in the separation of the target compound from reaction mixtures, its isolation in a purified form, and the subsequent assessment of its purity. The selection of a specific chromatographic method depends on the scale of the separation, the physicochemical properties of the compounds in the mixture, and the required level of purity. The most commonly employed techniques include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique for the purity assessment of volatile and thermally stable compounds like this compound. In the synthesis of related brominated and chlorinated phenols, GC is frequently the method of choice for determining the final purity of the product. For instance, in the synthesis of a structurally analogous compound, high purity levels exceeding 99% have been successfully verified using GC analysis.

The separation in GC is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for resolving closely related compounds, such as isomers or reaction byproducts.

Typical GC Parameters for Analysis of Halogenated Phenols:

| Parameter | Typical Value/Condition |

| Column Type | Fused-silica capillary column (e.g., HP-5MS, DB-5) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temp. 60-80 °C, ramp to 250-300 °C at 10-20 °C/min |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table presents typical conditions for the analysis of halogenated phenols and may require optimization for this compound.

For enhanced sensitivity and selectivity, especially in complex matrices, GC is often coupled with Mass Spectrometry (GC-MS). This combination allows for the definitive identification of the main product and any impurities based on their mass spectra, providing a high degree of confidence in the purity assessment. In some cases, derivatization of the phenolic hydroxyl group, for instance, through silylation, may be employed to improve the chromatographic peak shape and thermal stability of the analyte. chromatographyonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation, isolation, and purification of a wide range of organic compounds, including those that are not sufficiently volatile or thermally stable for GC analysis. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of halogenated phenols. asianpubs.orgscilit.com

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. The elution order can be manipulated by adjusting the composition of the mobile phase, its pH, and the column temperature.

Illustrative RP-HPLC Conditions for Separation of Chlorinated Phenols:

| Parameter | Typical Value/Condition |

| Column Type | C18 (Octadecylsilane) bonded silica (B1680970) |

| Column Dimensions | 150-250 mm length x 4.6 mm internal diameter |

| Particle Size | 3-5 µm |

| Mobile Phase | Gradient of Acetonitrile and water (with or without acid modifier like formic acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis Detector (at 280 nm) |

| Temperature | 25 - 40 °C |

This table provides a representative set of conditions for the separation of chlorinated phenols. Specific parameters would need to be optimized for this compound and its derivatives.

The retention time of a compound in HPLC is a key parameter for its identification and quantification. For halogenated phenols, retention generally increases with the number of halogen substituents and their lipophilicity. For example, in a mixture of chlorophenols, an increase in chlorine substitution leads to longer retention times on a C18 column. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of a chemical reaction, identifying the components in a mixture, and determining the appropriate solvent system for column chromatography. akjournals.comksu.edu.sa

In the context of the synthesis of this compound, TLC can be used to quickly assess the conversion of starting materials to the final product. The separation is performed on a plate coated with a thin layer of an adsorbent material, most commonly silica gel. ksu.edu.sa The plate is then developed in a sealed chamber with a suitable mobile phase.

The retention factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is used to identify compounds. The Rf value is dependent on the analyte, the stationary phase, and the mobile phase. scienceopen.com For phenolic compounds, a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate) is often used as the mobile phase. ksu.edu.sa

Example TLC Systems for Substituted Phenols:

| Stationary Phase | Mobile Phase Composition (v/v) | Application |

| Silica Gel 60 F254 | Hexane : Ethyl Acetate (5:2) | Separation of simple phenols |

| Polyamide | Aqueous α-cyclodextrin solutions | Separation of isomeric phenols |

| RP-18 Silica | Acetonitrile : Water | Analysis of phenols with varying polarity |

This table illustrates common TLC systems for the analysis of substituted phenols. The optimal system for this compound would require experimental determination.

Visualization of the separated spots on a TLC plate can be achieved under UV light if the compounds are UV-active, or by staining with a suitable reagent, such as an iodine chamber. ksu.edu.sa

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a principal computational tool for the study of substituted phenols, offering a favorable balance between accuracy and computational cost. karazin.ua DFT calculations for 2-Bromo-4-chloro-6-(trifluoromethyl)phenol typically involve the use of hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to accurately model the molecule's electronic ground state. acs.org These calculations can elucidate the optimized molecular geometry and provide a wealth of information about its electronic properties and reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, FMO analysis is crucial for understanding its role in chemical reactions.

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are fundamental descriptors of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests a molecule is more reactive. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the electron-withdrawing nature of the bromine, chlorine, and trifluoromethyl substituents is expected to influence the energy and localization of these orbitals significantly.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Analysis Data for this compound

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 | Difference in energy between the HOMO and LUMO; an indicator of molecular stability and reactivity. |

Note: The values in this table are illustrative and represent typical outcomes of a DFT calculation for a molecule of this nature.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule and is a valuable tool for predicting its intermolecular interaction patterns. wolfram.comresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. wolfram.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. youtube.com Green areas represent neutral potential. researchgate.net

For this compound, the MEP map would likely show a significant region of negative potential around the phenolic oxygen atom due to the presence of lone pairs, making it a primary site for hydrogen bonding. The electron-withdrawing halogen and trifluoromethyl substituents would lead to a more positive potential on the aromatic ring and the phenolic proton. This detailed charge distribution analysis is critical for understanding non-covalent interactions, which are pivotal in crystal packing and molecular recognition. researchgate.net

Reaction Mechanism Elucidation via Transition State Modeling and Energy Profile Calculations

Theoretical calculations are indispensable for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves locating and characterizing the stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. For reactions involving this compound, such as its synthesis or derivatization, transition state modeling can provide a detailed picture of the reaction pathway. nih.gov

By calculating the energies of all stationary points, a reaction energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, which are crucial for determining the reaction kinetics and identifying the rate-determining step. For instance, in a nucleophilic substitution reaction at the phenolic hydroxyl group, computational modeling could help to determine whether the reaction proceeds through a concerted or a stepwise mechanism.

Quantum Chemical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods can accurately predict various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra. For this compound, theoretical calculations can provide predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) and Raman vibrational frequencies.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. liverpool.ac.uk By comparing the theoretically predicted shifts with experimental data, the structural assignment of the molecule can be confirmed. Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in the experimental IR and Raman spectra. researchgate.net It is standard practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | 7.8 (OH) | 7.7 |

| ¹³C NMR Chemical Shift (ppm) | 155.2 (C-OH) | 154.9 |

| IR Vibrational Frequency (cm⁻¹) | 3450 (O-H stretch) | 3430 |

Note: The values in this table are illustrative examples of the type of data generated from such a comparative analysis.

Molecular Dynamics Simulations for Conformational Landscapes of Complex Derivatives

While DFT calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape of more complex systems, such as derivatives of this compound in solution or in a biological environment. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

These simulations can provide insights into the preferred conformations of flexible side chains that might be attached to the parent molecule. By analyzing the trajectory of the simulation, one can identify the most stable conformers and the energy barriers between them. This information is particularly important for understanding how a molecule might interact with a biological receptor, where the conformation of the molecule can be critical for its activity.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Chemical Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. These models are built by correlating a set of calculated molecular descriptors with experimentally measured properties for a series of related compounds.

For this compound and its analogues, QSPR models could be developed to predict a range of non-biological properties, such as boiling point, solubility, or chromatographic retention times. The molecular descriptors used in these models can be derived from DFT calculations and can include electronic properties (like HOMO-LUMO energies and dipole moment), steric properties (such as molecular volume and surface area), and topological indices. Once a reliable QSPR model is established, it can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Advanced Applications in Chemical Synthesis and Materials Science

2-Bromo-4-chloro-6-(trifluoromethyl)phenol as a Versatile Building Block in Organic Synthesis

The strategic placement of electron-withdrawing and leaving groups on the phenol (B47542) ring makes this compound a versatile precursor for a range of complex molecules. The hydroxyl group can undergo etherification or esterification, the bromine and chlorine atoms can participate in various cross-coupling reactions, and the trifluoromethyl group imparts unique electronic properties and steric bulk.

Precursor for Specialty Chemical Intermediates

This compound serves as a key starting material in the multi-step synthesis of specialty chemical intermediates. The differential reactivity of the bromo and chloro substituents allows for selective and sequential reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The phenolic hydroxyl group can be readily converted into an ether or ester, or used to direct ortho-lithiation. These transformations lead to highly substituted aromatic structures that are pivotal in the development of materials with specific electronic or optical properties.

For instance, related trifluoromethyl-substituted phenols are used as intermediates in the preparation of certain diphenyl ethers, which are precursors for various agrochemicals. google.com The synthesis of 2-bromo-4-chloro substituted phenols from simpler substituted phenols is a well-established process, highlighting their role as key intermediates in more complex chemical manufacturing. google.com

| Reactive Site | Reaction Type | Potential Product Class |

|---|---|---|

| Hydroxyl (-OH) | Etherification (e.g., Williamson) | Aryl Ethers |

| Hydroxyl (-OH) | Esterification | Aryl Esters |